Crocoxanthin

Description

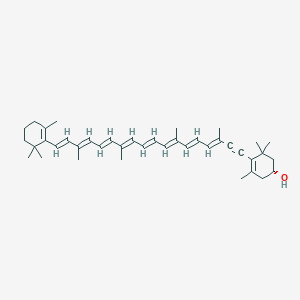

Crocoxanthin (C₄₀H₅₄O; molecular weight: 550.86 g/mol) is a xanthophyll-class carotenoid characterized by an acetylenic functional group in its polyene chain . It was first isolated from the cryptophyte Hemiselmis virescens and is predominantly found in cryptophytes such as Chroomonas salina and Rhodomonas salina . Structurally, it is identified as (3R,60R)-7,8-Didehydro-β,ε-caroten-3-ol, with a hydroxyl group at the C3 position and a conjugated double-bond system responsible for its absorption maxima at 420, 445, and 475 nm . This compound exhibits notable bioactivity, including antiproliferative effects against melanoma cells (e.g., A2058 cells, IC₅₀: 50 µM) via apoptosis induction and sub-G1 cell cycle arrest .

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

21284-10-6 |

|---|---|

Formule moléculaire |

C40H54O |

Poids moléculaire |

550.9 g/mol |

Nom IUPAC |

(1R)-3,5,5-trimethyl-4-[(3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-3,5,7,9,11,13,15,17-octaen-1-ynyl]cyclohex-3-en-1-ol |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23,25,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1 |

Clé InChI |

UNJKJDIRJWIHLL-BQLQDKTLSA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C[C@H](CC2(C)C)O)C)/C)/C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(CC(CC2(C)C)O)C)C)C |

Origine du produit |

United States |

Méthodes De Préparation

Wittig Reaction-Based Polyene Construction

A central method in this compound synthesis involves Wittig-type reactions to construct the polyene backbone with controlled stereochemistry. The approach typically uses:

- C20-dialdehyde intermediates as substrates.

- Wittig reagents derived from acetylenic precursors.

- Stepwise formation of cis and trans double bonds to mimic natural stereochemistry.

This method allows selective formation of cis-isomers, particularly the cis-9 isomer crucial for this compound's structure.

Synthesis of Acetylenic Intermediates

The acetylenic portions of this compound are introduced via:

- Grignard reactions between alkynyl alcohols (e.g., but-3-yn-2-ol) and ketones.

- Subsequent protection and deprotection steps to manage hydroxyl groups.

- Selective oxidation and dehydration reactions to form enyne intermediates.

Oxidation and Selective Functional Group Transformations

Selective oxidation steps are employed to:

- Convert allylic hydroxyls to ketones or epoxides.

- Generate allenic ketones, which are pivotal intermediates for this compound.

- Use reagents such as manganese dioxide for allylic oxidation.

Stereochemical Confirmation via Synthesis of Isomers

Synthesis of racemic and optically inactive forms of this compound stereoisomers has been carried out to confirm natural product stereochemistry. This includes:

- Preparation of cis-9,cis-9'-crocoxanthin isomers.

- Comparison of synthetic products with natural stereomutation products using chromatographic and spectroscopic methods.

Detailed Synthetic Route Example

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Grignard addition | But-3-yn-2-ol + ketone | Acetylenic triol intermediate |

| 2 | Protection | Acetylation of secondary hydroxyl groups | Enyne diacetate |

| 3 | Dehydration | Phosphorus oxychloride in pyridine | Formation of enyne diacetate |

| 4 | Epoxidation | Monoperphthalic acid | Mixture of epoxides (trans and cis) |

| 5 | Reduction | Lithium aluminium hydride | Allenic triol |

| 6 | Selective oxidation | Manganese dioxide | Allenic ketone intermediate |

| 7 | Wittig condensation | Reaction with C10-dialdehyde Wittig reagent | Formation of cis-9 this compound isomer |

Research Findings and Confirmations

- The synthetic cis-9 this compound matches the stereomutation product of natural this compound, confirming the natural compound's structure.

- The preparation of racemic allenic ketones from grasshopper extracts and fucoxanthin degradation products has elucidated the stereochemistry of this compound-related compounds.

- Various modifications of the synthetic schemes have been explored to optimize yields and stereochemical purity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Advantages | Challenges |

|---|---|---|---|

| Wittig Reaction | C20-dialdehyde, phosphonium ylides | Stereoselective polyene formation | Control of cis/trans selectivity |

| Grignard Reaction | But-3-yn-2-ol, ketones | Introduction of acetylenic units | Sensitive to moisture, requires protection steps |

| Selective Oxidation | Manganese dioxide, monoperphthalic acid | Functional group transformation | Over-oxidation by-products |

| Epoxidation and Reduction | Monoperphthalic acid, lithium aluminium hydride | Generation of allenic intermediates | Epoxide isomer separation |

Analyse Des Réactions Chimiques

Types of Reactions: Crocoxanthin, like other carotenoids, undergoes various chemical reactions, including oxidation, hydrogenation, isomerization, cyclization, and halogenation. These reactions can convert this compound into its subgroups or derivatives .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation, hydrogen gas for hydrogenation, and specific catalysts for isomerization and cyclization. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products: The major products formed from these reactions include various isomers and derivatives of this compound, which can have different properties and applications .

Applications De Recherche Scientifique

Anticancer Properties

Crocoxanthin has been studied for its anticancer effects, particularly against melanoma. Research indicates that this compound exhibits antiproliferative activity on melanoma cell lines, such as A2058 cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth. In a study, this compound was shown to affect signaling pathways like MAPK and NF-κB, which are often implicated in cancer progression .

Case Study: Melanoma Treatment

A recent investigation into the effects of this compound on melanoma cells demonstrated that treatment led to significant reductions in cell viability and migration. The study concluded that this compound could serve as a promising adjuvant therapy in conjunction with conventional treatments like chemotherapy .

Nutraceutical Applications

This compound is recognized for its nutritional benefits as a dietary supplement. It is being explored for its antioxidant properties, which can help combat oxidative stress related to various chronic diseases. The compound's ability to scavenge free radicals makes it a candidate for formulations aimed at enhancing overall health and preventing disease .

Nutritional Benefits

- Antioxidant Activity : this compound helps neutralize free radicals.

- Anti-inflammatory Effects : It may reduce inflammation markers in the body.

- Support for Eye Health : Like other carotenoids, this compound may contribute to eye health by protecting against oxidative damage.

Cosmetic Industry

The cosmetic sector is increasingly incorporating natural pigments like this compound due to their vibrant color and potential skin benefits. This compound can be used as a natural colorant in skincare products and cosmetics, providing an alternative to synthetic dyes.

Application Examples

- Coloring Agents : Used in lipsticks and creams.

- Skin Health : Potential anti-aging properties due to its antioxidant capacity.

Food Industry

In the food industry, this compound is being evaluated as a natural colorant and preservative. Its stability and safety profile make it an attractive option for food manufacturers looking to replace artificial additives.

Food Applications

- Natural Colorant : Used in beverages and dairy products.

- Preservative Qualities : Potential to extend shelf life due to antioxidant properties.

Aquaculture

This compound is also being explored in aquaculture as a feed additive for fish and shrimp. Its inclusion can enhance the pigmentation of seafood products, improving market appeal while also contributing to the health of aquatic animals.

Benefits in Aquaculture

- Enhanced Coloration : Improves the appearance of fish and shrimp.

- Health Benefits : Supports immune function and growth rates.

Mécanisme D'action

Crocoxanthin exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. This mechanism is crucial in its potential anticancer effects, where it induces apoptosis in cancer cells by disrupting their oxidative balance .

Comparaison Avec Des Composés Similaires

Bioactivity Comparison

Antiproliferative Activity

Key Findings :

- This compound’s acetylenic structure may confer stability in lipid-rich environments, contrasting with the redox-sensitive epoxide in antheraxanthin .

Ecological and Metabolic Roles

- Photoprotection: this compound is integral to light-harvesting complexes in cryptophytes, absorbing blue-green wavelengths (450–500 nm) in deep water . It coexists with α-carotene in cryptophyte photosystems, unlike red algae, which lack acetylene carotenoids .

- Biosynthesis: this compound is synthesized from β-carotene via desaturation and hydroxylation, a pathway shared with monadoxanthin but distinct from the ketolation steps in echinenone .

Stability and Industrial Relevance

- This compound is less stable than esterified xanthophylls (e.g., astaxanthin) due to its free hydroxyl group, limiting its use in nutraceuticals without encapsulation .

Activité Biologique

Crocoxanthin, a carotenoid pigment primarily found in the cryptophyte algae, has garnered attention for its potential biological activities, particularly in the context of cancer research and antioxidant properties. This article synthesizes current research findings on this compound's biological activity, including its effects on cancer cell proliferation, apoptosis induction, and antioxidant capabilities.

Chemical Structure and Source

This compound is a xanthophyll carotenoid characterized by its unique chemical structure, which includes a series of conjugated double bonds that contribute to its light-absorbing properties. It is predominantly extracted from the algae Rhodomonas salina , among other sources. The structural formula can be represented as follows:

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study focusing on melanoma cells (A2058) revealed that this compound has an IC50 value of 50 μM . This indicates that at this concentration, this compound effectively inhibits 50% of cell proliferation. The mechanism of action appears to involve several pathways:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells, characterized by increased annexin V staining and caspase-3 activity. Specifically, after treatment with this compound for 72 hours, significant nuclear fragmentation was observed, indicating apoptotic cell death .

- Cell Cycle Arrest : Treatment with this compound resulted in an accumulation of cells in the sub-G1 phase of the cell cycle, suggesting that it disrupts normal cell cycle progression .

Antimigratory Effects

In addition to its antiproliferative properties, this compound also demonstrates antimigratory effects. In experiments where A2058 cells were subjected to a scratch assay, this compound significantly reduced cell migration compared to untreated controls. This suggests potential applications in preventing metastasis in cancer therapy .

Antioxidant Properties

This compound possesses notable antioxidant activity. Studies have indicated that carotenoids can scavenge free radicals and reduce oxidative stress within cells. While specific IC50 values for this compound's antioxidant activity are not widely reported, its structural characteristics suggest it may effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Comparative Analysis with Other Carotenoids

To better understand this compound's biological activity, it is useful to compare it with other carotenoids such as alloxanthin and fucoxanthin. The following table summarizes key findings regarding their biological activities:

| Carotenoid | Source | IC50 (μM) | Mechanism of Action | Biological Activity |

|---|---|---|---|---|

| This compound | Rhodomonas salina | 50 | Induces apoptosis; inhibits migration | Antiproliferative |

| Alloxanthin | Rhodomonas salina | 29 | Induces apoptosis; inhibits migration | Antiproliferative |

| Fucoxanthin | Various algae | 81.2 | Inhibits AChE; neuroprotective | Antioxidant; neuroprotective |

Case Studies and Research Findings

Several studies have focused on the implications of this compound in cancer treatment:

- Melanoma Cell Study : A detailed investigation into the effects of this compound on A2058 melanoma cells highlighted its role in inducing apoptosis and inhibiting cell migration through various assays including annexin V staining and scratch assays .

- Antioxidant Activity Assessment : Research exploring the antioxidant capabilities of carotenoids has suggested that this compound may play a role in reducing oxidative stress within cells, although specific quantitative data remains limited .

Q & A

Q. How can researchers accurately identify and characterize crocoxanthin in biological samples?

To identify this compound, combine chromatographic separation (e.g., HPLC or UPLC) with spectroscopic techniques (e.g., UV-Vis, MS, NMR). For quantification, use calibration curves with purified standards and validate methods via spike-and-recovery experiments. Ensure reproducibility by documenting solvent systems, column specifications, and detection parameters in the "Materials and Methods" section .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

Opt for solvent extraction (e.g., acetone or methanol) followed by liquid-liquid partitioning. Column chromatography (e.g., silica gel or C18) can further purify extracts. Validate purity via TLC or HPLC and confirm structural integrity using high-resolution mass spectrometry (HR-MS) and NMR. Include batch-to-batch variability assessments to address potential contamination .

Q. How should researchers design experiments to assess this compound’s antioxidant activity in vitro?

Use standardized assays (e.g., DPPH, ABTS, or FRAP) with controls for auto-oxidation and matrix effects. Report IC50 values alongside positive controls (e.g., ascorbic acid). Account for solvent interference by testing blank samples. For cell-based assays, ensure physiologically relevant concentrations and validate cytotoxicity using MTT or resazurin assays .

Q. What are the key considerations for quantifying this compound degradation under varying storage conditions?

Monitor degradation kinetics via accelerated stability studies (e.g., exposure to light, heat, or oxygen). Use HPLC to track peak area reduction over time. Apply Arrhenius modeling to predict shelf life. Include statistical analysis (e.g., ANOVA) to compare degradation rates across conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability be reconciled across studies?

Discrepancies often arise from differences in model systems (e.g., in vitro vs. in vivo) or extraction methods. Conduct meta-analyses to identify confounding variables, such as matrix effects or enzymatic degradation. Use isotopic labeling (e.g., ¹⁴C-crocoxanthin) in pharmacokinetic studies to track absorption and metabolism pathways .

Q. What methodological challenges arise in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Key challenges include regioselectivity in hydroxylation and stereochemical control during synthesis. Address these via combinatorial chemistry or enzymatic catalysis. Validate analog structures using X-ray crystallography and compare bioactivity via dose-response assays. Optimize purification using preparative HPLC with photodiode array detection .

Q. How can researchers optimize experimental designs to study this compound’s interaction with lipid membranes?

Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding kinetics. Incorporate molecular dynamics simulations to predict insertion mechanisms. Control for membrane composition (e.g., phospholipid ratios) and validate findings with artificial lipid bilayers and live-cell imaging .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-dependent effects in multi-omics studies?

Apply multivariate analysis (e.g., PCA or PLS-DA) to integrate transcriptomic, proteomic, and metabolomic datasets. Use pathway enrichment tools (e.g., KEGG, GO) to identify mechanistic networks. Validate hypotheses via CRISPR-Cas9 knockouts of candidate genes linked to this compound response .

Methodological and Reproducibility Concerns

Q. How should researchers address batch variability in this compound sourced from natural extracts?

Standardize extraction protocols and include phytochemical profiling (e.g., HPLC fingerprints) for each batch. Use reference materials (e.g., NIST-certified standards) for cross-lab calibration. Publish raw chromatographic data in supplementary materials to enable replication .

Q. What strategies enhance the reproducibility of this compound’s in vivo bioactivity studies?

Follow ARRIVE guidelines for animal studies, including detailed reporting of species, diets, and housing conditions. Use isogenic animal models to minimize genetic variability. Share protocols via platforms like Protocols.io and include negative controls to rule out placebo effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.